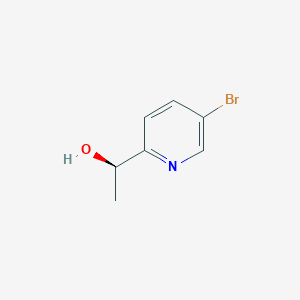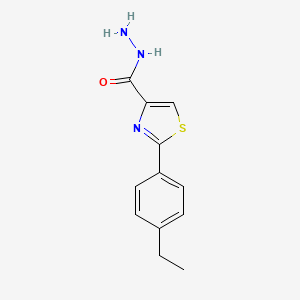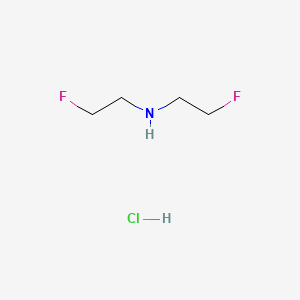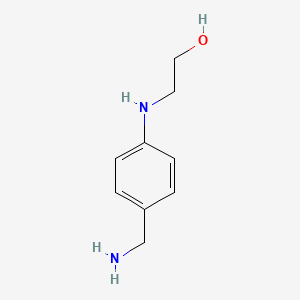
2-吡啶甲醇,5-溴-α-甲基-,(αS)-
描述
Molecular Structure Analysis
The molecular structure of “2-Pyridinemethanol, 5-bromo-alpha-methyl-, (alphaS)-” is represented by the molecular formula C8H9BrNO. Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyridinemethanol, 5-bromo-alpha-methyl-, (alphaS)-” include a melting point of 179-181°C. It is a white powder.科学研究应用
神经化学研究
血清素能系统的研究: α-甲基-L-色氨酸 (α-MTrp) 的应用,一种色氨酸的类似物,已探索其在研究大脑血清素能系统中的效用。α-MTrp 在给药后能够被困在脑组织中,使其成为研究血清素 (5-HT) 合成速率的有价值的示踪剂。这项研究对理解神经递质动力学具有影响,并可能表明相关化合物在神经化学研究中的更广泛效用,包括 2-吡啶甲醇衍生物 (Diksic & Young, 2001)。
药理学
α-肾上腺素受体研究: 对各种组织中 α-肾上腺素受体的研究突出了这些受体在生理和病理状态中所扮演的细微差别。例如,已经系统地综述了α(1) 和α(2) 肾上腺素受体在膀胱、尿道和前列腺中的存在和功能,提供了对其在良性前列腺增生和高血压等疾病中潜在治疗靶向的见解 (Michel & Vrydag, 2006)。这项研究表明,影响这些受体的化合物可能具有重要的临床应用。
神经保护
α-2 肾上腺素受体激动剂在神经保护中的作用: 已经探索了 α-2 肾上腺素受体激动剂的神经保护潜力,有证据表明它们在镇痛、抗焦虑、镇静以及潜在的预防神经退行性改变方面具有效用。这些激动剂在实验环境中的安全性概况和功效突出了相关化合物对神经保护策略的潜在贡献 (Ma, Rajakumaraswamy, & Maze, 2004)。
兽医实践中的镇痛
在兽医学中的应用: α-2 激动剂,包括众所周知的化合物,如西拉嗪和脱托咪定,在兽医学中作为有效的镇痛剂,特别是对马科动物患者。它们对 α-2 受体的选择性作用提供镇痛和镇静作用,这可能暗示结构相关化合物在动物和潜在人类医学中具有类似的效用 (Valverde, 2010)。
生物医学材料
聚合物应用: 聚氨基酸,如聚(谷氨酸)和聚(赖氨酸)的合成和生物医学应用已探索用于药物递送系统和生物粘合剂。这些聚合物的多功能性和生物相容性突出了相关化合物,包括 2-吡啶甲醇衍生物,在为医疗应用创造无毒、可生物降解材料方面的潜力 (Shih, Van, & Shen, 2004)。
安全和危害
属性
IUPAC Name |
(1S)-1-(5-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDJRTUQSZLOZ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276223 | |
| Record name | (αS)-5-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 5-bromo-alpha-methyl-, (alphaS)- | |
CAS RN |
870694-37-4 | |
| Record name | (αS)-5-Bromo-α-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870694-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-5-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


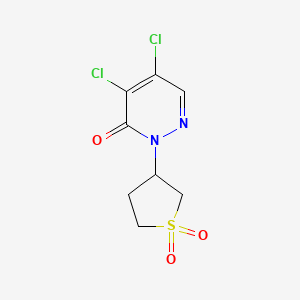



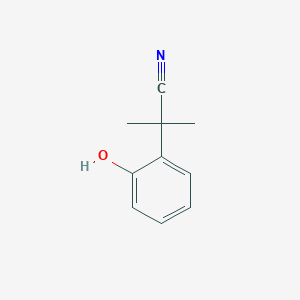

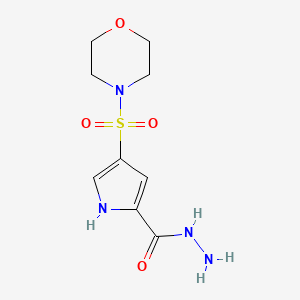
![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/no-structure.png)
